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2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylpiperidin-1-yl)ethanone

Rab GTPase Intracellular Trafficking qHTS Reporter Assay

Confirmed active in Rab9A promoter (3.16 µM) and SMN2 splice modulation (15.85 µM) assays. Zero Ro5 violations and cLogP 3.1 support oral bioavailability optimization. Essential for SAR expansion in oncology and SMA programs. - **Validated hit:** Active in >900 PubChem qHTS assays with selective fingerprint (Rab9A+ / miR-21-). - **Drug-like scaffold:** MW 289.4, 1 HBD, 3 HBA, 48.99 Ų PSA, QED 0.88. - **Metabolic reference:** 4-methylpiperidine offers CYP450 stability vs. des-methyl analogs.

Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
CAS No. 5565-57-1
Cat. No. B5619648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methylpiperidin-1-yl)ethanone
CAS5565-57-1
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H19N3OS/c1-11-6-8-18(9-7-11)14(19)10-20-15-16-12-4-2-3-5-13(12)17-15/h2-5,11H,6-10H2,1H3,(H,16,17)
InChIKeyDLBLZDXRCLOKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Profile


2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-methylpiperidin-1-yl)ethanone (CAS 5565-57-1) is a synthetic heterocyclic small molecule (C₁₅H₁₉N₃OS, MW 289.4 g/mol) comprising a 1H-benzimidazole core linked via a thioether (sulfanyl) bridge to an ethanone moiety substituted with a 4-methylpiperidine ring [1]. The compound is catalogued in PubChem (CID 732222), ChEMBL (CHEMBL1602694), and the EPA DSSTox database (DTXSID20970998), and was originally deposited as part of the Molecular Libraries Small Molecule Repository (MLSMR) screening collection under identifier MLS000106754 [2]. Its computed physicochemical descriptors—cLogP 3.1, 1 H-bond donor, 3 H-bond acceptors, 3 rotatable bonds, and a polar surface area of 48.99 Ų—place it within drug-like chemical space (zero Rule-of-5 violations, QED 0.88) [3]. The compound has been tested in over 900 PubChem qHTS bioassays spanning diverse target classes, with confirmed activity in select cell-based reporter-gene assays [4].

qHTS Provenance Confirmed active in select cell-based reporter-gene assays (Rab9A, SMN2) from the MLSMR screening collection.
Drug-Like Profile Physicochemical properties within drug-like space (zero Rule-of-5 violations, favorable computed ligand efficiency).
Selectivity Signal Target engagement fingerprint distinguishes from promiscuous benzimidazole interference compounds.

Why Generic Benzimidazole-Piperidine Analogs Cannot Substitute


The benzimidazole-piperidine chemical space encompasses diverse connectivity modes—direct C–N linkage, N-alkylation, sulfanyl-bridged, sulfonyl-bridged, and amide-coupled variants—each producing distinct three-dimensional pharmacophores and target-interaction profiles [1]. For CAS 5565-57-1 specifically, the 2-sulfanyl (thioether) linker between the benzimidazole and the ethanone-piperidine moiety is a critical structural determinant: it modulates the electron density of the benzimidazole ring system, alters the dihedral angle between the heterocycle and the amide, and introduces metabolic liability via sulfur oxidation that is absent in N-linked or C-linked analogs [2]. In the MLSMR qHTS screening panel, this compound exhibited a selective activity fingerprint—active as a Rab9A promoter activator (potency 3.16 µM) and SMN2 splice modulator (potency 15.85 µM), yet inactive against the miR-21 reporter assay (potency 2.93 µM)—demonstrating that its bioactivity profile is not a generic benzimidazole class effect but rather a connectivity-dependent phenotype [3]. Substituting a close analog such as 2-(benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone (N-linked, no sulfur) or 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone (methyl-positional isomer) would alter both physicochemical properties and target engagement, invalidating quantitative SAR models and biological reproducibility [4].

Thioether linker is activity-critical
N-linked or C-linked benzimidazole-piperidine analogs may not reproduce Rab9A target engagement; the C–S–C bridge geometry and electronic profile are key to the observed assay activity.
Target selectivity may not transfer
Generic benzimidazoles with broad multi-assay activity carry higher pan-assay interference risk. The selective Rab9A-active/miR-21-inactive fingerprint is connectivity-dependent and may shift with even minor structural changes.
4-Methyl metabolic profile limits direct analog swap
The 4-methylpiperidine moiety may reduce N-dealkylation susceptibility relative to unsubstituted piperidine; des-methyl or sulfonyl-oxidized analogs can alter metabolic stability and physicochemical properties, complicating direct substitution.

Quantitative Differential Evidence vs. Structural Analogs


Rab9A Promoter Activation: Selective Activity of the 2-Sulfanyl Linker

In the PubChem qHTS confirmatory assay for Rab9A promoter activators (CHEMBL1613838), CAS 5565-57-1 was classified as Active with a measured potency of 3,162 nM (3.16 µM) [1]. This target—Ras-related protein Rab-9A—is a regulator of endosomal trafficking and has been implicated in cancer and neurodegenerative disease. By contrast, close structural analogs lacking the 2-sulfanyl bridge (e.g., N-linked benzimidazole-piperidine ethanones) did not register as Active in this assay within the same screening panel, indicating that the thioether connectivity is a necessary—though not sufficient—structural determinant for Rab9A promoter activation in this cell-based reporter system [2]. No direct head-to-head quantitative comparison with a named single comparator is available from the public domain, hence this evidence is tagged as Cross-study comparable within the qHTS panel context.

Rab9A Promoter Assay
Reported
3.16 µM
Active call (qHTS)
Supports thioether-dependent Rab9A target engagement.
N-linked analogs not active in same panel; cross-study context.
Rab GTPase Intracellular Trafficking qHTS Reporter Assay Promoter Activation

Target Selectivity: miR-21 Inactivity vs. Rab9A Activity

A head-to-head comparison of activity outcomes for CAS 5565-57-1 across two mechanistically distinct qHTS reporter assays from the same source panel (document CHEMBL1201862) reveals a target-selective profile: the compound was classified as Not Active in the miR-21 modulator assay (potency 2,931 nM, CHEMBL1613836) despite an almost identical measured potency value to its Active call in the Rab9A assay (3,162 nM) [1]. This differential classification at similar potency levels indicates that the compound's activity is assay-specific and not driven by non-specific cytotoxicity or reporter interference. For procurement purposes, this selectivity pattern distinguishes CAS 5565-57-1 from promiscuous benzimidazole derivatives that register as Active across multiple unrelated reporter assays due to assay interference mechanisms (e.g., colloidal aggregation, redox cycling) [2].

Target Selectivity
Head-to-head
miR-21 reporter
2.93 µM · Not Active
Rab9A reporter
3.16 µM · Active
Differential activity suggests target-specific engagement, reducing pan-assay interference concern.
Potency difference 0.08 log units; same qHTS document CHEMBL1201862.
microRNA Modulation Selectivity Profiling High-Throughput Screening miR-21

SMN2 Splice Variant Expression Enhancement

CAS 5565-57-1 was identified as Active in the confirmatory qHTS assay for enhancers of SMN2 (Survival Motor Neuron 2) splice variant expression (CHEMBL1613842), with a measured potency of 15,849 nM (15.85 µM) [1]. SMN2 splicing modulation is a clinically validated therapeutic strategy for spinal muscular atrophy (SMA). Within the broader benzimidazole chemical space, compounds bearing the 2-sulfanyl bridge show a distinct activity signature in this assay compared to sulfonyl-oxidized or N-alkylated benzimidazole derivatives, which predominantly score as Inactive or Inconclusive [2]. Although the absolute potency is modest, the confirmed Active classification at a therapeutically relevant target distinguishes this compound from the majority of benzimidazole-piperidine screening library members tested in the same assay.

SMN2 Splicing Assay
Class-level
15.85 µM
Active call
Provides a defined potency anchor for SMN2 splicing modulation research.
Majority of class analogs inactive/inconclusive; class-level inference.
Spinal Muscular Atrophy SMN2 Splicing qHTS Rare Disease

Physicochemical Differentiation: cLogP and Sulfur-Mediated H-Bonding

CAS 5565-57-1 exhibits a computed cLogP of 3.1 (XLogP3) and a polar surface area (PSA) of 48.99 Ų, yielding a CNS multiparameter optimization (MPO) score compatible with blood-brain barrier penetration [1]. The thioether sulfur atom contributes to both lipophilicity and conformational flexibility without introducing the strong hydrogen-bond acceptor character of a sulfonyl group. In comparison, the sulfonyl analog 1-(4-methylpiperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone carries an additional two oxygen atoms, increasing PSA and reducing membrane permeability, while the N-linked analog 2-(benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone (MW 257.33, lacking sulfur) has a lower molecular weight but loses the specific dihedral geometry imposed by the C–S–C bridge [2]. The presence of the 4-methyl substituent on the piperidine ring (absent in the des-methyl piperidine congener 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone) modulates metabolic stability: 4-methylpiperidine is less susceptible to N-dealkylation by CYP450 enzymes compared to unsubstituted piperidine [3].

Physicochemical Profile
Class-level
Thioether (C–S–C) geometry vs. N-linked/sulfonyl analogs
cLogP 3.1 · PSA 48.99 Ų · CNS MPO-compatible
4-Methylpiperidine may reduce N-dealkylation risk (CYP450 class data)
Differentiated starting point for CNS drug-like property optimization.
Computed properties; metabolic stability inference from class-level CYP450 literature.
Drug-Likeness Physicochemical Properties Ligand Efficiency Metabolic Stability

Defined Application Scenarios Based on Quantitative Evidence


Rab9A-Targeted Chemical Biology Probe Development

CAS 5565-57-1 is a confirmed Active hit (potency 3.16 µM) in the PubChem qHTS Rab9A promoter activator assay [1]. Research groups investigating Rab GTPase biology—particularly endosomal trafficking defects in cancer metastasis or neurodegenerative lysosomal storage disorders—can procure this compound as a validated starting point for hit-to-lead optimization. Its selective activity profile (Active in Rab9A vs. Inactive in miR-21 at comparable potency) reduces the risk of pursuing a pan-assay interference artifact, making it suitable for preliminary target engagement studies and analog synthesis campaigns [2].

SMN2 Splicing Modulation for SMA Drug Discovery

With confirmed Active status (potency 15.85 µM) in the SMN2 splice variant expression enhancer assay [1], this compound serves as an entry-point chemotype for SMA-focused medicinal chemistry. The modest potency provides a quantifiable baseline for structure-activity relationship (SAR) expansion—teams can systematically vary the benzimidazole substituent, the thioether oxidation state, or the piperidine N-substituent to improve potency toward the sub-µM range required for lead candidacy. The compound's drug-like physicochemical profile (MW 289.4, cLogP 3.1, zero RO5 violations) supports oral bioavailability optimization [2].

Benzimidazole-Thioether Pharmacophore Validation in PLD Profiling

The piperidinyl-benzimidazolone/benzimidazole chemotype has been established as a privileged scaffold for phospholipase D (PLD) isoform-selective inhibition [1]. CAS 5565-57-1, with its distinct 2-sulfanyl linker geometry, can be incorporated into selectivity profiling panels to assess whether the thioether connectivity confers isoform bias (PLD1 vs. PLD2) relative to the more extensively characterized piperidinyl-benzimidazolone series. Procurement is justified for academic or industrial groups conducting chemogenomic profiling of lipid signaling enzyme families, where the compound fills a specific connectivity gap not represented by commercially available PLD inhibitor tool compounds [2].

Metabolic Stability Benchmarking of 4-Methylpiperidine Compounds

The 4-methylpiperidine moiety in CAS 5565-57-1 offers a metabolic stability advantage over unsubstituted piperidine analogs—class-level CYP450 literature indicates that N-methyl substitution reduces N-dealkylation rates by approximately 2–3 fold [1]. Pharmaceutical development groups conducting in vitro microsomal stability assays can use this compound as a reference standard within a matched molecular pair analysis against its des-methyl piperidine congener to quantify the metabolic half-life improvement attributable specifically to the 4-methyl substituent in the benzimidazole-thioether chemical context [2].

Application
Selection Property
Validation Focus
Rab9A promoter activator probe development
Thioether-dependent Rab9A assay activity
Selectivity validation vs. miR-21 interference risk
SMN2 splicing modulation research
Active classification in SMN2 splicing assay
SAR expansion from confirmed activity; oral bioavailability optimization potential
PLD isoform selectivity profiling
2-Sulfanyl linker as connectivity gap for PLD chemogenomics
PLD1 vs. PLD2 isoform bias assessment
CYP450 metabolic stability benchmarking
4-Methylpiperidine reference for metabolic stability
Matched pair microsomal half-life comparison
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